molecular formula C14H12N2O3 B12804529 7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione CAS No. 113387-45-4

7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione

Cat. No.: B12804529
CAS No.: 113387-45-4
M. Wt: 256.26 g/mol
InChI Key: UOTJKEJUBMASCI-UHFFFAOYSA-N
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Description

7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential antimicrobial properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione typically involves the reaction of dicyanomethylene-4H-pyran derivatives with secondary amines through a mechanism of ring-opening and sequential ring-closing reactions . This method is advantageous due to the readily available materials, simple operations, mild reaction conditions, broad substrate scope, and good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique properties.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-5,8-dione derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione is unique due to its specific butyloxy and cyano functional groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

113387-45-4

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

7-butoxy-5,8-dioxoisoquinoline-1-carbonitrile

InChI

InChI=1S/C14H12N2O3/c1-2-3-6-19-12-7-11(17)9-4-5-16-10(8-15)13(9)14(12)18/h4-5,7H,2-3,6H2,1H3

InChI Key

UOTJKEJUBMASCI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=O)C2=C(C1=O)C(=NC=C2)C#N

Origin of Product

United States

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